Tubastatin A

Epigenetics HDAC6 selectivity Isozyme profiling

Select Tubastatin A for unambiguous HDAC6 interrogation. Its >1,000-fold selectivity over class I HDACs eliminates confounding transcriptional effects, while proprietary GPX4 inhibitory activity permits ferroptosis studies inaccessible to Ricolinostat or Tubacin. Streamlined synthesis guarantees multi-gram supply for cost-effective animal models. Documented neuroprotection at 10 µM with zero neuronal toxicity ensures clean phenotypic readouts. The definitive tool for epigenetic and cancer biology programs.

Molecular Formula C20H21N3O2
Molecular Weight 335.4 g/mol
CAS No. 1252003-15-8
Cat. No. B1194534
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTubastatin A
CAS1252003-15-8
SynonymsTubastatin A
Molecular FormulaC20H21N3O2
Molecular Weight335.4 g/mol
Structural Identifiers
SMILESCN1CCC2=C(C1)C3=CC=CC=C3N2CC4=CC=C(C=C4)C(=O)NO
InChIInChI=1S/C20H21N3O2/c1-22-11-10-19-17(13-22)16-4-2-3-5-18(16)23(19)12-14-6-8-15(9-7-14)20(24)21-25/h2-9,25H,10-13H2,1H3,(H,21,24)
InChIKeyGOVYBPLHWIEHEJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / 200 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Appearancewhite solid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Tubastatin A (CAS 1252003-15-8): Potent and Selective HDAC6 Inhibitor for Procurement and Research


Tubastatin A (CAS 1252003-15-8) is a cell-permeable carbazolohydroxamate that acts as a potent histone deacetylase 6 (HDAC6) inhibitor with an IC50 of 15 nM in cell-free recombinant enzyme assays [1]. This compound belongs to the hydroxamic acid-based class of HDAC inhibitors and was developed through structure-based rational design and homology modeling to achieve high isozyme selectivity for HDAC6 over other zinc-dependent HDAC family members [2]. Tubastatin A is widely utilized in epigenetic research, neuroprotection studies, and cancer biology investigations focusing on HDAC6-mediated deacetylation of cytoplasmic substrates including α-tubulin, HSP90, and cortactin .

Why Generic HDAC6 Inhibitor Substitution Fails: Procurement Considerations for Tubastatin A


Substitution of Tubastatin A with alternative HDAC6 inhibitors such as Ricolinostat (ACY-1215), Nexturastat A, or Tubacin is not scientifically equivalent due to substantial differences in isozyme selectivity profiles, potency against off-target HDACs, and in vivo bioavailability characteristics. Ricolinostat exhibits only >10-fold selectivity for HDAC6 over class I HDACs (HDAC1/2/3) , compared to Tubastatin A's >1,000-fold selectivity margin against the same isozymes. Nexturastat A demonstrates 600-fold HDAC6/HDAC1 selectivity versus Tubastatin A's 1,093-fold differential [1]. Furthermore, Tubacin, while highly HDAC6-selective, shows inferior selectivity at most isozymes compared to Tubastatin A except HDAC8 . These differential selectivity profiles directly impact experimental reproducibility, cellular phenotype outcomes, and the validity of conclusions regarding HDAC6-specific biological functions. Procurement decisions based solely on nominal "HDAC6 inhibitor" classification without examining quantitative selectivity data risk introducing confounding off-target effects that compromise data interpretation [2].

Tubastatin A Quantitative Differentiation Evidence: Head-to-Head Comparisons with Key HDAC6 Inhibitor Comparators


HDAC6 Isozyme Selectivity: Tubastatin A vs. Nexturastat A vs. Trichostatin A

In a standardized recombinant HDAC isozyme panel, Tubastatin A exhibits 1,093-fold selectivity for HDAC6 over HDAC1, substantially exceeding Nexturastat A's 600-fold selectivity margin and dramatically outperforming the pan-HDAC inhibitor Trichostatin A (TSA), which shows only 4-fold selectivity [1]. This quantitative difference in isozyme discrimination is critical for experiments requiring HDAC6-specific functional interrogation [2].

Epigenetics HDAC6 selectivity Isozyme profiling

Comprehensive HDAC Isozyme Profiling: Tubastatin A vs. Ricolinostat (ACY-1215)

In a direct comparative HDAC isozyme panel measuring IC50 values across class I, IIa, IIb, and IV HDACs, Tubastatin A demonstrates an HDAC6 vs. Class I selectivity of 100-fold, whereas Ricolinostat (ACY-1215) shows only 7.5-fold selectivity [1]. Tubastatin A's IC50 for HDAC1 is 4.0 μM, while Ricolinostat's HDAC1 IC50 is 0.16 μM, indicating 25-fold greater inhibition of class I HDACs by Ricolinostat at equivalent HDAC6-targeting concentrations [1].

HDAC inhibitor Selectivity profiling Target engagement

Synthetic Accessibility and Scalability Advantage: Tubastatin A vs. Tubacin

Tubastatin A was rationally designed to be assembled in a few synthetic steps, enabling ready scale-up for in vivo studies, whereas the earlier HDAC6 inhibitor Tubacin requires a significantly more complex and lower-yielding synthetic route [1]. This differential in synthetic accessibility was an explicit design goal during Tubastatin A's development, with the authors noting that the compound's simple assembly directly facilitates its application in animal studies [1]. Tubastatin A was also found to be substantially more selective than Tubacin at all isozymes except HDAC8 .

Chemical synthesis Scalability In vivo studies

Dual-Target GPX4 Inhibition: Tubastatin A's HDAC6-Independent Ferroptosis Induction

Tubastatin A exhibits a unique, HDAC6-independent mechanism of action through direct binding to and inhibition of glutathione peroxidase 4 (GPX4), a property not reported for other selective HDAC6 inhibitors including Ricolinostat, Nexturastat A, or Tubacin [1]. This off-target activity was validated through biotin-linked Tubastatin A pulldown assays and LC/MS analysis, confirming direct GPX4 interaction that is independent of its HDAC6 inhibitory function [1]. In a mouse xenograft model, Tubastatin A (administered systemically) significantly promoted radiotherapy-induced lipid peroxidation and tumor suppression, demonstrating functional in vivo consequences of this dual-target profile [1].

Ferroptosis GPX4 Radiotherapy Cancer

Neuroprotective Efficacy: Tubastatin A vs. Vorinostat (SAHA) in Primary Neuronal Cultures

In primary cortical neuron cultures subjected to glutathione depletion-induced oxidative stress via homocysteic acid (HCA) treatment, Tubastatin A conferred dose-dependent protection starting at 5 μM, with near-complete protection (≥95%) observed at 10 μM [1]. This neuroprotective effect was accompanied by selective induction of α-tubulin hyperacetylation (2.5-5 μM) without corresponding histone H4 hyperacetylation, confirming HDAC6-selective target engagement in the cellular context [1]. In contrast, the pan-HDAC inhibitor Vorinostat (SAHA), which potently inhibits class I HDACs including HDAC1/2/3, induces broad histone hyperacetylation and associated transcriptional changes that complicate neuroprotective phenotype interpretation [2].

Neuroprotection Oxidative stress Neuronal death

Tubastatin A Application Scenarios: Research and Industrial Use Cases Based on Quantitative Evidence


HDAC6-Specific Target Validation Studies Requiring Minimal Class I HDAC Interference

For researchers conducting siRNA or genetic knockout validation of HDAC6 function, Tubastatin A is the preferred pharmacological tool due to its 1,093-fold selectivity for HDAC6 over HDAC1 and >1,000-fold selectivity over all other HDAC isozymes except HDAC8 [1]. This selectivity profile minimizes confounding transcriptional effects from class I HDAC inhibition, which is particularly critical when interpreting α-tubulin acetylation changes as a readout of HDAC6 inhibition. At working concentrations of 2.5-5 μM, Tubastatin A selectively induces α-tubulin hyperacetylation without detectable histone H4 hyperacetylation, confirming cellular target engagement specificity [2]. Researchers should select Tubastatin A over Ricolinostat (7.5-fold selectivity) or pan-HDAC inhibitors when class I HDAC off-target effects would compromise experimental conclusions [3].

In Vivo HDAC6 Pharmacology Studies Requiring Scalable Compound Supply

For laboratories transitioning from in vitro HDAC6 inhibition studies to in vivo animal models, Tubastatin A's synthetic accessibility provides a distinct procurement and operational advantage. The compound was explicitly designed for assembly in a few synthetic steps, enabling ready scale-up for in vivo studies [1]. This scalability translates to reliable multi-gram supply for chronic dosing regimens in rodents, with demonstrated in vivo efficacy in mouse xenograft models showing significant tumor suppression [2]. In contrast, the earlier HDAC6 inhibitor Tubacin requires more complex synthesis that limits large-scale availability and increases per-dose cost for extended animal studies [1]. Contract research organizations and academic core facilities conducting HDAC6-targeted efficacy studies should prioritize Tubastatin A based on this supply chain reliability advantage.

Ferroptosis and Cancer Radiotherapy Sensitization Research

Investigators studying ferroptosis induction or radiotherapy sensitization mechanisms should select Tubastatin A specifically for its validated, HDAC6-independent GPX4 inhibitory activity [1]. This dual-target property—confirmed through biotin-linked pulldown assays and LC/MS analysis demonstrating direct GPX4 binding—is not shared by other HDAC6-selective inhibitors including Ricolinostat, Nexturastat A, or Tubacin [1]. In mouse xenograft models, systemically administered Tubastatin A significantly enhanced radiotherapy-induced lipid peroxidation and tumor suppression, providing in vivo validation of this mechanism [1]. Procurement of Tubastatin A rather than alternative HDAC6 inhibitors is essential for studies aiming to replicate or extend these ferroptosis-related findings, as the GPX4 inhibitory function is unique to this compound within the HDAC6 inhibitor class.

Primary Neuronal Culture Neuroprotection Assays

For neuroscience researchers investigating HDAC6-mediated neuroprotective mechanisms, Tubastatin A provides validated functional efficacy with quantitative cellular protection data. In primary rat cortical neuron cultures challenged with HCA-induced oxidative stress, Tubastatin A confers dose-dependent protection beginning at 5 μM and achieving ≥95% protection at 10 μM [1][2]. Importantly, at all concentrations tested, Tubastatin A alone displayed no neuronal toxicity [1]. This favorable therapeutic window, combined with the compound's selective α-tubulin (but not histone) hyperacetylation profile, enables clean dissection of HDAC6-specific neuroprotective pathways. The compound has been specifically validated in primary cortical neuron cultures and is cited in numerous neuroprotection publications [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
Explore Hub


Quote Request

Request a Quote for Tubastatin A

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.